molecular formula C21H22N2O2 B14177971 N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide CAS No. 848219-47-6

N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide

Cat. No.: B14177971
CAS No.: 848219-47-6
M. Wt: 334.4 g/mol
InChI Key: CEWUPTBMNJMAGI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a quinoline moiety and a substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution on the Phenyl Ring: The 2,4-dimethylphenyl group can be introduced through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst.

    Amide Bond Formation: The final step involves the coupling of the quinoline derivative with the substituted phenyl group using reagents such as carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or quinoline rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, under various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide
  • N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide

Uniqueness

N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the quinoline moiety. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

848219-47-6

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide

InChI

InChI=1S/C21H22N2O2/c1-4-21(25)23(19-10-9-14(2)11-15(19)3)13-16-12-20(24)22-18-8-6-5-7-17(16)18/h5-12H,4,13H2,1-3H3,(H,22,24)

InChI Key

CEWUPTBMNJMAGI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=CC(=O)NC2=CC=CC=C21)C3=C(C=C(C=C3)C)C

solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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